molecular formula C24H23ClN2O3S B5182039 N-allyl-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide

N-allyl-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide

Cat. No. B5182039
M. Wt: 455.0 g/mol
InChI Key: ZKQXKDOZLJKYMD-UHFFFAOYSA-N
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Description

N-allyl-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, drug discovery, and drug development. This compound is a member of the benzamide family and has been found to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of N-allyl-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide is not fully understood. However, it is believed to work by binding to the active site of the target enzyme, thereby inhibiting its activity. It has also been suggested that the compound may interfere with the signaling pathways involved in various cellular processes, leading to its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
N-allyl-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including proteases, kinases, and phosphodiesterases. Additionally, it has been shown to possess anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new therapeutic agents.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-allyl-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide in lab experiments is its potent inhibitory activity against various enzymes. This makes it a useful tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-allyl-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide. One area of interest is the development of new therapeutic agents based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various areas, including cancer treatment and inflammation. Finally, research should focus on developing new synthetic methods for the preparation of this compound, which may lead to more efficient and cost-effective production methods.

Synthesis Methods

The synthesis of N-allyl-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the preparation of 5-chloro-2-methylbenzenesulfonamide, which is then reacted with 4-aminobenzaldehyde to yield the intermediate product. The intermediate is then reacted with allyl bromide to form the final product.

Scientific Research Applications

N-allyl-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent inhibitory activity against various enzymes, including but not limited to, proteases, kinases, and phosphodiesterases. Additionally, it has been shown to possess anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new therapeutic agents.

properties

IUPAC Name

4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O3S/c1-3-15-26-24(28)20-12-10-19(11-13-20)17-27(23-16-21(25)14-9-18(23)2)31(29,30)22-7-5-4-6-8-22/h3-14,16H,1,15,17H2,2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQXKDOZLJKYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N(CC2=CC=C(C=C2)C(=O)NCC=C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(prop-2-en-1-yl)benzamide

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